Aliqopa
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Overview
Description
Preparation Methods
Aliqopa is synthesized through a series of chemical reactions involving various reagents and conditions. Industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Aliqopa undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions are intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Aliqopa has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study kinase inhibitors and their interactions with various targets.
Biology: It is used to investigate the role of PI3K in cellular processes and its implications in diseases.
Industry: It is produced and marketed by pharmaceutical companies for clinical use and research purposes.
Mechanism of Action
Aliqopa exerts its effects by inhibiting the activity of PI3K, particularly the alpha and delta isoforms . This inhibition leads to the induction of tumor cell death by apoptosis and the inhibition of proliferation of primary malignant B cell lines . The molecular targets involved include the PI3K pathway, which plays a crucial role in cell growth, survival, and metabolism .
Comparison with Similar Compounds
Aliqopa is unique among PI3K inhibitors due to its specific activity against the alpha and delta isoforms . Similar compounds include:
Idelalisib: Another PI3K inhibitor with activity against the delta isoform.
Duvelisib: A dual inhibitor of PI3K delta and gamma isoforms.
Alpelisib: A PI3K inhibitor with activity against the alpha isoform.
This compound’s uniqueness lies in its dual activity against both the alpha and delta isoforms, making it a versatile option for targeting different pathways involved in cancer progression .
Properties
CAS No. |
1402152-46-8 |
---|---|
Molecular Formula |
C23H38Cl2N8O8 |
Molecular Weight |
625.505 |
IUPAC Name |
5-Pyrimidinecarboxamide, 2-amino-N-(2,3-dihydro-7-methoxy-8-(3-(4-morpholinyl)propoxy)imidazo(1,2-C)quinazolin-5-yl)-, hydrochloride, hydrate (1:2:4) |
InChI |
InChI=1S/C23H28N8O4.2ClH.4H2O/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;;;;;/h3-4,13-14H,2,5-12H2,1H3,(H2,24,26,27)(H,28,29,32);2*1H;4*1H2 |
InChI Key |
PRZNRMHJLYLVBJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN=C(N)N=C1)NC2=NC3=C(C=CC(OCCCN4CCOCC4)=C3OC)C5=NCCN25.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Copanlisib HCl; Copanlisib dihydrochloride; BAY 80-6946; BAY80-6946; BAY-80-6946; BAY806946; BAY-806946; BAY 806946; Copanlisib HCl hydrate; trade name Aliqopa. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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